2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound is a heterocyclic organic molecule featuring a triazolo-pyrimidine core fused with a thioacetamide group and substituted aromatic rings. The p-tolyl (para-methylphenyl) and 2-(trifluoromethyl)phenyl moieties contribute to its unique steric and electronic properties, which influence solubility, bioavailability, and receptor-binding interactions.
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c1-12-6-8-13(9-7-12)29-18-17(27-28-29)19(25-11-24-18)31-10-16(30)26-15-5-3-2-4-14(15)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUKWHIAPMCQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a substitution reaction, often using a p-tolyl halide and a suitable base.
Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with the triazolopyrimidine intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Key Observations:
Core Heterocycle Differences: Unlike flumetsulam’s triazolo[1,5-a]pyrimidine core, the target compound uses a triazolo[4,5-d]pyrimidine scaffold.
Substituent Impact : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to flumetsulam’s difluorophenyl group. This is critical for membrane permeability in drug design .
Functional Group Role : The thioacetamide bridge in the target compound introduces sulfur-based nucleophilicity, contrasting with oxadixyl’s methoxy group, which relies on oxygen-mediated interactions.
Spectroscopic and Reactivity Comparisons
Evidence from NMR studies (Figure 6, Table 2 in ) highlights that triazolo-pyrimidine derivatives exhibit conserved chemical shifts in regions unaffected by substituent changes. For example:
- Regions A (positions 39–44) and B (positions 29–36) in the target compound show distinct chemical shifts compared to analogs like Rapa (a reference compound). These shifts correlate with electronic perturbations caused by the p-tolyl and trifluoromethyl groups, suggesting localized conformational changes.
- Such data align with the lumping strategy (), where compounds with minor structural differences (e.g., substituent position) may exhibit similar bulk reactivity but distinct site-specific interactions.
Activité Biologique
The compound 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.41 g/mol. The structure features a triazolopyrimidine core linked to a thiol group and an acetamide moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆F₃N₅S |
| Molecular Weight | 373.41 g/mol |
| CAS Number | 863459-72-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazolopyrimidine scaffold. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values ranging from 45 to 97 nM.
- HCT-116 (Colon Cancer) : IC50 values between 6 and 99 nM.
- HepG-2 (Liver Cancer) : Moderate activity with IC50 values from 48 to 90 nM compared to standard treatments like sorafenib (IC50: 144 nM) .
The compound in focus has been evaluated for its ability to inhibit cell growth in lung cancer cells (A549 and H1650), showing promising results with IC50 values of approximately 1.91 µM and 3.28 µM, respectively .
The mechanism of action for this class of compounds often involves:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can activate intrinsic apoptotic pathways, evidenced by increased caspase activity .
- Targeting Specific Kinases : Compounds similar to the one discussed have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
Several case studies demonstrate the effectiveness of triazolopyrimidine derivatives in cancer therapy:
- Case Study 1 : A derivative exhibited significant inhibition of colony formation in lung cancer cell lines, suggesting its potential as a therapeutic agent.
- Case Study 2 : The compound's interaction with PARP1 was studied, revealing that it enhances apoptosis in cancer cells while sparing normal cells .
Q & A
Q. Key structural-activity relationships :
- p-Tolyl group : Enhances lipophilicity, improving membrane permeability .
- Trifluoromethylphenyl : Introduces electron-withdrawing effects, stabilizing receptor interactions .
Contradictions in data : - Substituting the p-tolyl group with fluorobenzyl (e.g., in ) reduces antimicrobial activity but increases kinase inhibition .
Resolution strategies : - Dose-response profiling : Test compounds across multiple concentrations to distinguish potency vs. efficacy.
- Binding assays : Use SPR or ITC to quantify target affinity differences .
Basic: What analytical techniques are critical for assessing purity and structural integrity?
- HPLC : Quantify purity (>95% typically required) with C18 columns and UV detection at 254 nm .
- NMR : Confirm regiochemistry of triazole-pyrimidine fusion (e.g., ¹H-NMR peaks at δ 8.2–8.5 ppm for aromatic protons) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 473.2) .
Advanced: What experimental design principles apply when evaluating this compound’s mechanism of action in cancer models?
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular proliferation (MTT/ATP-lite) to rule off-target effects .
- Resistance profiling : Generate resistant cell lines via prolonged sub-lethal dosing to identify escape mechanisms .
Basic: How does the thioether linkage impact stability and reactivity compared to ether or amine analogs?
- Stability : Thioethers are less prone to hydrolysis than esters but more reactive than ethers in radical reactions .
- Biological half-life : The sulfur atom increases metabolic stability compared to oxygen analogs, as evidenced by microsomal assays .
Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .
- Metabolite screening : Identify active/inactive metabolites using hepatocyte incubations .
- Formulation optimization : Use nanoemulsions or PEGylation to improve solubility and half-life .
Basic: What are the key safety considerations for handling this compound in lab settings?
- Toxicity : Screen for acute toxicity in zebrafish or rodent models (LD₅₀ > 200 mg/kg suggests low risk) .
- PPE : Use nitrile gloves, fume hoods, and eye protection due to potential irritancy .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Use Schrödinger or AutoDock to predict binding poses with kinase ATP pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .
Basic: What solvents and catalysts are optimal for large-scale synthesis (>10 g)?
- Solvents : DMF (for solubility) or toluene (for easy removal via distillation) .
- Catalysts : Pd(OAc)₂ for Suzuki couplings (0.5–1 mol%) with ligand SPhos .
Advanced: How do electronic effects of the trifluoromethyl group influence binding to hydrophobic enzyme pockets?
- Electron-withdrawing effect : Stabilizes charge-transfer interactions with aromatic residues (e.g., Phe in kinases) .
- Hydrophobic complementarity : The CF₃ group fills lipophilic pockets, reducing entropic penalties upon binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
